Acetyldiosmin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

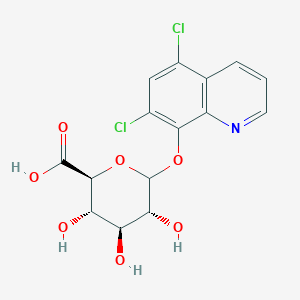

Acetyldiosmin is a derivative of Diosmin, which is a flavonoid most commonly found in citrus fruits . Flavonoids are plant compounds with antioxidant properties that protect your body from inflammation and unstable molecules .

Synthesis Analysis

Diosmin, a flavone glycoside belonging to the class of flavonoids, has attracted researchers’ attention due to its potential involvement in human wellness . It is obtained synthetically from hesperidin through treatment with an aqueous solution of sodium hydroxide in the presence of iodine and pyridine .

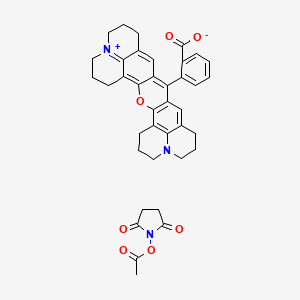

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once you’ve drawn a molecule, you can convert the molecule into a 3D model which is then displayed in the viewer .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve various factors. For instance, the atoms situated at the surface results in lowering the binding energy per atom for nanomaterials .

Physical and Chemical Properties Analysis

Diosmin is a gray-yellow powder . Similar to other flavonoids, it dissolves poorly in polar and nonpolar protic solvents but much better in aprotic solvents (e.g., DMSO) . The poor solubility of diosmin in most solvents creates a problem when it is used as a drug .

Safety and Hazards

将来の方向性

Diosmin has shown potential in various therapeutic roles, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . Future research could focus on these areas to further understand the potential benefits and applications of Acetyldiosmin .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Acetyldiosmin can be achieved through the acetylation of Diosmin. Diosmin can be obtained from the hydrolysis of hesperidin, which is found in citrus fruits. The acetylation of Diosmin can be carried out using acetic anhydride and a catalyst such as pyridine or triethylamine.", "Starting Materials": [ "Hesperidin", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Hydrolysis of Hesperidin to obtain Diosmin", "Mixing Diosmin with acetic anhydride and pyridine or triethylamine", "Heating the mixture under reflux for several hours", "Cooling the mixture and adding water", "Extracting the product with a suitable organic solvent", "Purifying the product by recrystallization or chromatography" ] } | |

CAS番号 |

6195-54-6 |

分子式 |

C44H48O23 |

分子量 |

944.8 g/mol |

IUPAC名 |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35+,37-,38+,39+,40-,41+,42+,43+,44+/m0/s1 |

InChIキー |

SUXSSKKHGVZUQF-RALFMLGLSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

同義語 |

5-(Acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。